molecular formula C20H23ClN2O B11327783 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11327783
M. Wt: 342.9 g/mol
InChI Key: OKMVPIGKDJFEQE-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetonitrile.

    Hydrolysis and Chlorination: The intermediate is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently chlorinated using thionyl chloride to yield 3-chloro-2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetyl chloride.

    Amidation: Finally, the acetyl chloride is reacted with benzamide in the presence of a base to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of both the chloro substituent and the pyrrolidine ring, which can enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

3-chloro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C20H23ClN2O/c1-15-7-9-16(10-8-15)19(23-11-2-3-12-23)14-22-20(24)17-5-4-6-18(21)13-17/h4-10,13,19H,2-3,11-12,14H2,1H3,(H,22,24)

InChI Key

OKMVPIGKDJFEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCCC3

Origin of Product

United States

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